Isochlorogenic acid A
Overview
Description
Mechanism of Action
- It activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, promoting the transcription of antioxidant proteins (e.g., HO-1, NQO-1, γ-GCS) that counteract oxidative stress .
- It also inhibits the TLR4/NF-κB signaling pathway, further contributing to its anti-inflammatory properties .
- Researchers have explored sophisticated delivery systems (liposomes, micelles, nanoparticles) to enhance stability, release mechanisms, and bioactivity .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
Isochlorogenic acid A has been shown to interact with various enzymes and proteins. For instance, it inhibits the aminoacylation activity of LeuRS from Giardia lamblia, with an IC50 of 5.82 μg/mL . This interaction suggests that this compound may play a role in inhibiting protein synthesis in certain organisms .
Cellular Effects
In cellular processes, this compound has been found to increase melanin content in B16 cells, and increase TYR proteins activity . This suggests that this compound may influence cell function by modulating protein activity and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been shown to increase tyrosinase (TYR), TRP1, TRP2, p-MITF, and total MITF protein expressions . Furthermore, it induces the phosphorylation of Akt at Thr308 .
Dosage Effects in Animal Models
In animal models, this compound has been shown to ameliorate cognitive impairment induced by TMT in ICR male mice when administered at dosages of 5 and 10 mg/kg . This suggests that the effects of this compound can vary with different dosages.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isochlorogenic acid A can be synthesized through esterification reactions involving quinic acid and caffeic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In industrial settings, this compound is often extracted from plant sources using macroporous resin and medium-low-pressure preparative chromatography . The process involves:
Extraction: Plant material is extracted using solvents like ethanol.
Purification: The extract is then purified using macroporous resin to isolate this compound.
Chromatography: Medium-low-pressure preparative chromatography is employed to achieve high purity levels of the compound.
Chemical Reactions Analysis
Types of Reactions: Isochlorogenic acid A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as acyl chlorides and alkyl halides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various esters and ethers depending on the substituents used.
Scientific Research Applications
Isochlorogenic acid A has a wide range of scientific research applications:
Comparison with Similar Compounds
Isochlorogenic acid A is part of a group of compounds known as dicaffeoylquinic acids. Similar compounds include:
- Isochlorogenic acid B (3,4-dicaffeoylquinic acid)
- Isochlorogenic acid C (4,5-dicaffeoylquinic acid)
Uniqueness:
- This compound is unique in its specific arrangement of caffeoyl groups, which contributes to its distinct biological activities.
- Compared to isochlorogenic acid B and C, this compound has shown higher efficacy in certain biological assays, such as promoting megakaryocyte differentiation and maturation .
By understanding the detailed properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
(3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(30)36-19-11-25(35,24(33)34)12-20(23(19)32)37-22(31)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-29,32,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23?,25?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZBCHWVBQOTNZ-RDJMKVHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C[C@H](C([C@@H]1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424282 | |
Record name | Isochlorogenic acid A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89919-62-0, 2450-53-5 | |
Record name | 3,5-Dicaffeoylquinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089919620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isochlorogenic acid A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isochlorogenic acid A | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-di-O-caffeoylquinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-DI-O-CAFFEOYLQUINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND94C5E75K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.